

# Natural analogs and derivatives of coronatine

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An In-depth Technical Guide to the Natural Analogs and Derivatives of **Coronatine**

## Abstract

**Coronatine** (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium *Pseudomonas syringae*.<sup>[1]</sup> Structurally, it is a conjugate of two distinct moieties: the polyketide coronafacic acid (CFA) and the cyclopropyl amino acid coronamic acid (CMA).<sup>[1][2][3]</sup> Functionally, **coronatine** is a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the endogenous ligand for the jasmonate receptor.<sup>[2][4][5]</sup> By hijacking the host's jasmonate signaling pathway, **coronatine** acts as a key virulence factor, suppressing plant defense mechanisms, such as salicylic acid (SA)-dependent responses, and promoting bacterial invasion by antagonizing stomatal closure.<sup>[2][3][6][7]</sup> Its high potency, approximately 1,000 to 10,000 times greater than JA-Ile in certain in vitro assays, makes it and its derivatives significant targets for research in plant biology, agrochemical development, and as tools for dissecting hormone signaling pathways.<sup>[8][9]</sup> This guide provides a comprehensive overview of **coronatine**'s natural analogs, synthetic derivatives, mechanism of action, and the experimental protocols used for their evaluation.

## The Coronatine Signaling Pathway

**Coronatine** exerts its biological effects by directly targeting the core components of the jasmonate signaling pathway. The primary mechanism involves promoting the degradation of Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors of JA-responsive genes.<sup>[10]</sup>

## The COI1-JAZ Co-Receptor Complex

The receptor for both JA-Ile and **coronatine** is a co-receptor complex consisting of the F-box protein **CORONATINE** INSENSITIVE 1 (COI1) and a JAZ repressor protein.[2][4][9][10] COI1 is a component of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated SCFCOI1.[4][10] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[10][11]

## Ligand-Induced JAZ Degradation

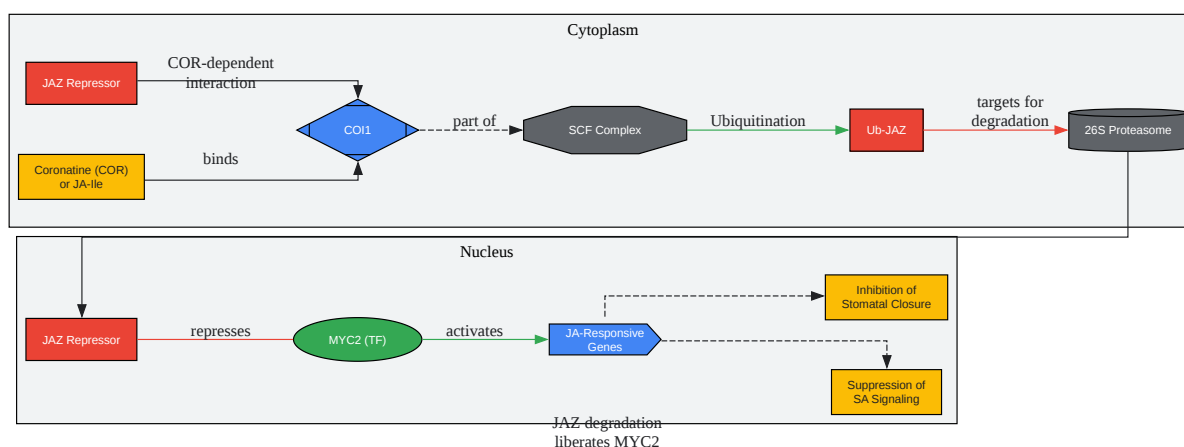
The binding of **coronatine** or JA-Ile to COI1 acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[9][10][12] This ligand-dependent complex formation targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[10] Subsequently, the polyubiquitinated JAZ protein is degraded by the 26S proteasome.[10]

## Downstream Transcriptional Activation

The degradation of JAZ repressors liberates transcription factors like MYC2.[10][11] These transcription factors then activate the expression of a wide array of downstream genes.[11] This signaling cascade results in multiple virulence outcomes for the pathogen:

- **Suppression of Salicylic Acid (SA) Signaling:** Activated MYC2 induces the expression of NAC transcription factors (ANAC019, ANAC055, ANAC072), which in turn suppress SA biosynthesis and promote SA metabolism, effectively dismantling a key plant defense pathway.[11]
- **Inhibition of Stomatal Closure:** **Coronatine** signaling in guard cells inhibits NADPH oxidase-dependent production of reactive oxygen species (ROS), preventing stomatal closure and allowing bacteria to enter the leaf apoplast.[6][7]
- **Metabolic Reprogramming:** **Coronatine** alters the expression of genes involved in the synthesis of secondary metabolites, such as glucosinolates and anthocyanins.[3]

Recent studies also suggest that **coronatine** may have additional COI1-independent functions, highlighting its multifaceted role as a virulence factor.[3][5][13]



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**Caption:** The core jasmonate signaling pathway activated by **coronatine**.

## Natural Analogs and Derivatives

Research into **coronatine** analogs and derivatives aims to understand structure-activity relationships (SAR), develop novel agrochemicals like herbicides, and create molecular probes to study jasmonate signaling.[14][15]

## Natural Analogs

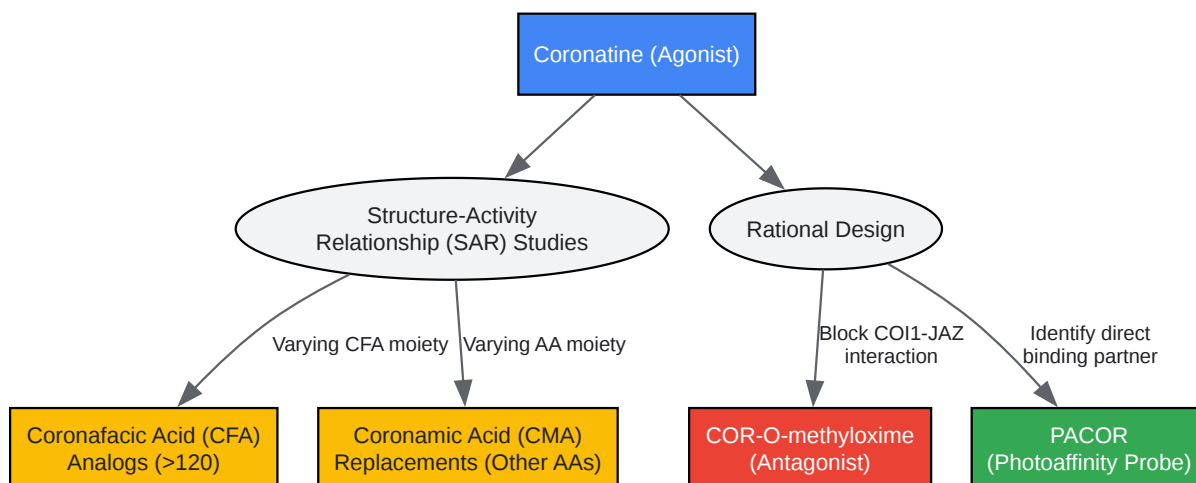
The primary natural analog of **coronatine** is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the biologically active form of jasmonate in plants.[2] **Coronatine**'s structure is remarkably similar to JA-Ile, allowing it to function as a highly potent mimic.[5] Other related plant compounds like jasmonic acid (JA), its methyl ester (MeJA), and the precursor 12-oxo-phytodienoic acid

(OPDA) are part of the same metabolic family, but only the isoleucine conjugate, JA-Ile, effectively promotes the COI1-JAZ interaction in vitro.[4]

## Synthetic Derivatives and Structure-Activity Relationship (SAR)

The synthesis of **coronatine** derivatives has been crucial for elucidating the structural requirements for biological activity.

- Requirement for the Intact Molecule: The individual components, coronafacic acid (CFA) and coronamic acid (CMA), exhibit very little biological activity on their own.[2][10][12] The amide linkage connecting the two moieties is critical for high potency.[12]
- The Amino Acid Moiety: The carboxyl group on the coronamic acid portion is indispensable for activity.[16] Furthermore, the stereochemistry at the  $\alpha$ -carbon of the amino acid is closely related to activity.[16] Replacing CMA with other amino acids has been a key strategy for probing the ligand-binding pocket of COI1.[13][16]
- The Coronafacic Acid Moiety: A comprehensive study of over 120 CFA analogs revealed key determinants for herbicidal potency.[14][15] While the carbonyl group is not strictly required, an exocyclic double bond character appears to be necessary for activity in some assays.[10]
- Antagonists and Probes: Rational drug design based on the COI1-JAZ co-receptor structure has led to the development of specific derivatives.
  - **Coronatine**-O-methyloxime (COR-MO): This derivative was designed to spatially block the COI1-JAZ interaction.[17] It acts as a competitive antagonist, preventing JAZ degradation and blocking JA-mediated responses, thereby enhancing plant resistance to bacterial infection.[17][18]
  - PACOR: A biotin-tagged photoaffinity probe based on the **coronatine** structure was synthesized to demonstrate the direct binding of **coronatine** to the COI1 protein.[4]



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**Caption:** Logical relationships in the development of **coronatine** derivatives.

## Data Presentation

Quantitative analysis of **coronatine** and its analogs is essential for comparing potency and understanding SAR.

### Table 1: Comparative Activity of Coronatine and Natural Analogs

Compound	Relative Activity (COI1-JAZ Interaction)	Key Function	Reference(s)
Coronatine (COR)	~1,000-10,000x higher than JA-Ile	Potent Agonist / Virulence Factor	<a href="#">[8]</a> <a href="#">[9]</a>
JA-Ile	Baseline	Endogenous Hormone / Agonist	<a href="#">[4]</a>
Jasmonic Acid (JA)	No activity	Precursor	<a href="#">[4]</a>
Methyl Jasmonate (MeJA)	No activity	Precursor / Volatile Signal	<a href="#">[4]</a>
Coronafacic Acid (CFA)	Very low activity	Inactive Precursor	<a href="#">[10]</a>
Coronamic Acid (CMA)	Very low activity	Inactive Precursor	<a href="#">[10]</a>

## Table 2: Structure-Activity Relationship of Coronatine Analogs on Alkaloid Accumulation

This table summarizes the activity of select **coronatine** analogs in inducing benzo[c]phenanthridine alkaloid accumulation in *Eschscholzia californica* cell cultures, a common bioassay for jasmonate-like defense gene activation. Activity is scored relative to a high concentration of methyl jasmonate.

Compound ID	Structure / Modification	Activity Score	Reference(s)
39	Coronatine (Natural)	+++	<a href="#">[2]</a> <a href="#">[6]</a>
40	N-Coronafacoyl-L-Valine	+++	<a href="#">[2]</a> <a href="#">[6]</a>
41	N-Coronafacoyl-L-Leucine	+++	<a href="#">[2]</a> <a href="#">[6]</a>
42	N-Coronafacoyl-L-Phenylalanine	+++	<a href="#">[2]</a> <a href="#">[6]</a>

(Activity Score: +++ indicates strong induction, comparable to **coronatine**)

## Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the biological activity of **coronatine** and its derivatives.

### Coronatine Extraction and Quantification

This protocol describes the extraction of **coronatine** from bacterial culture for quantification.

- **Sample Preparation:** Centrifuge 1.5 mL of *P. syringae* fermentation broth (e.g., grown for 10 days) at 8000 rpm for 10 minutes.[\[8\]](#)
- **Acidification:** Transfer 1.0 mL of the supernatant to a new tube and adjust the pH to 2.5–2.9 with acid.[\[8\]](#)
- **Lipid Removal:** Add 1.0 mL of petroleum ether, vortex for 10 seconds, and let stand for 2 minutes. Discard the upper organic phase.[\[8\]](#)
- **Coronatine Extraction:** To the remaining aqueous phase, add 1.0 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper ethyl acetate phase containing **coronatine**. Repeat the extraction for maximum yield.[\[8\]](#)

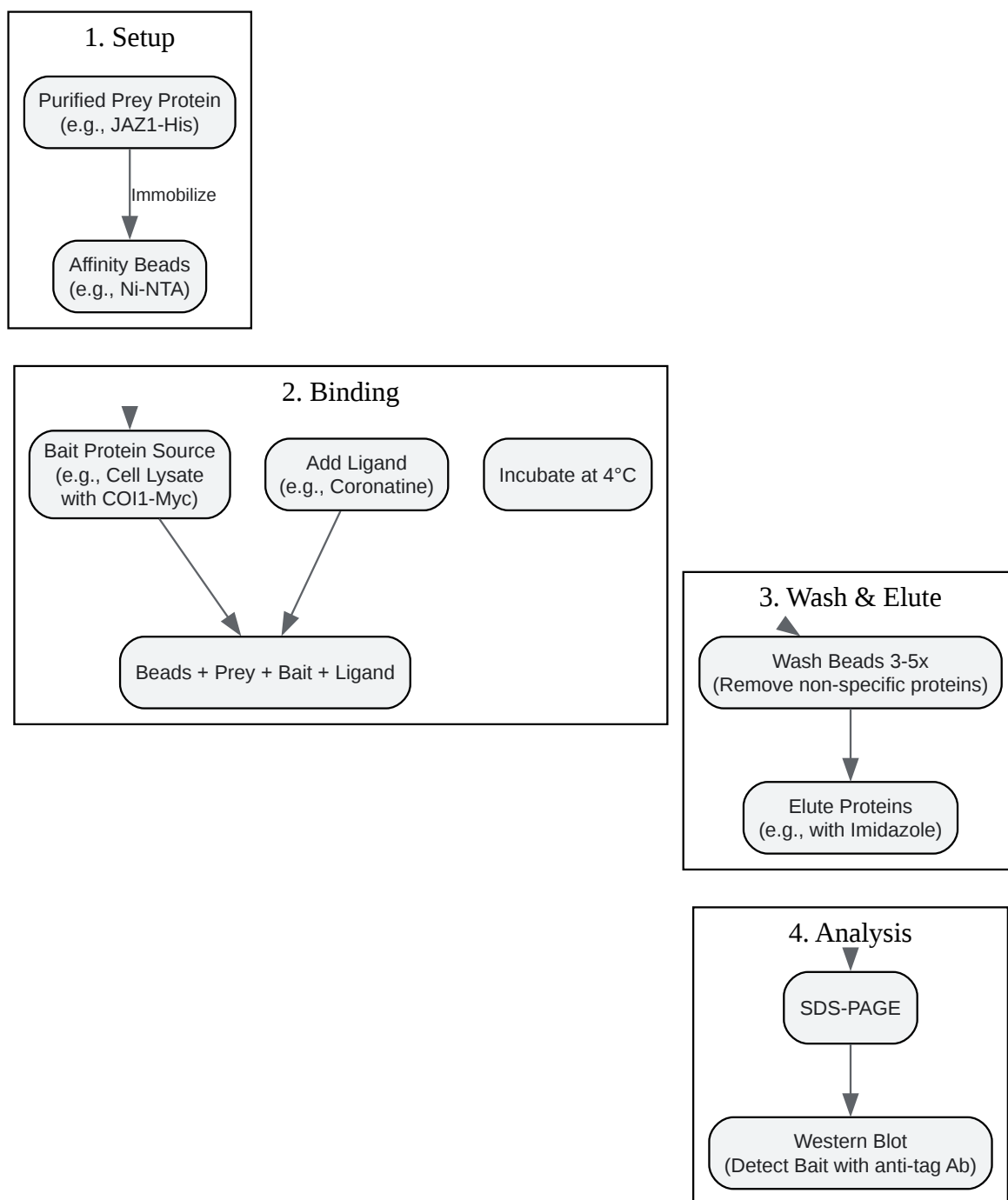
- Analysis: Evaporate the pooled ethyl acetate fractions to dryness and resuspend the residue in a suitable solvent (e.g., methanol). Analyze and quantify using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

## In Vitro COI1-JAZ Pull-Down Assay

This assay verifies the ligand-dependent physical interaction between COI1 and a JAZ protein.

- Protein Preparation: Use purified recombinant "prey" protein (e.g., His-tagged JAZ1) and a "bait" protein source (e.g., total leaf extract from plants expressing Myc-tagged COI1).[1]
- Binding Reaction: In a microcentrifuge tube, combine the bait protein extract with the purified prey protein immobilized on affinity beads (e.g., Ni-NTA agarose for His-tagged prey).[1]
- Ligand Treatment: Prepare parallel reactions with and without the test ligand (e.g., 1  $\mu$ M **coronatine** or 10  $\mu$ M JA-Ile). Incubate the mixture for 1-2 hours at 4°C with gentle rocking to allow for complex formation.
- Washing: Pellet the beads by centrifugation (e.g., 700-1000 x g for 1 minute). Discard the supernatant (flow-through). Wash the beads 3-5 times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.[1]
- Elution: Elute the prey protein and any bound partners from the beads using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).[1]
- Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the bait protein's tag (e.g., anti-Myc antibody) to detect its presence. A signal in the ligand-treated lane, but not the control lane, confirms a ligand-dependent interaction.[19]





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**Caption:** General workflow for an in vitro pull-down assay.

## Stomatal Aperture Bioassay

This assay measures the effect of **coronatine** on stomatal closure induced by stimuli like abscisic acid (ABA) or bacterial flagellin (flg22).

- **Preparation of Epidermal Peels:** Peel the abaxial (lower) epidermis from mature leaves of a model plant like *Arabidopsis thaliana*.
- **Stomatal Opening:** Float the peels in an opening buffer under light for 2-3 hours to ensure stomata are open.
- **Treatment:** Transfer peels to a solution containing the closure-inducing agent (e.g., 20  $\mu$ M ABA or 5  $\mu$ M flg22). For the test group, pre-incubate peels for 10 minutes with the test compound (e.g., 1.56  $\mu$ M **coronatine**) before adding the inducing agent.
- **Incubation:** Incubate for 1.5-2 hours under the same light conditions.
- **Measurement:** Mount the peels on a microscope slide and capture images. Measure the width and length of at least 40-50 stomatal pores per treatment condition using image analysis software (e.g., ImageJ). The stomatal aperture is the ratio of width to length.
- **Analysis:** Compare the average stomatal aperture between control and treated samples. An inhibition of closure is observed if the apertures in the **coronatine**-treated group are significantly wider than in the group treated with the inducing agent alone.

## Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to test for protein-protein interactions within the living context of a yeast cell.

- **Plasmid Construction:** Clone the coding sequence for the "bait" protein (e.g., COI1) into a Y2H vector that fuses it to a DNA-binding domain (BD). Clone the "prey" protein (e.g., a JAZ) into a second vector that fuses it to a transcriptional activation domain (AD).[\[3\]](#)[\[13\]](#)
- **Yeast Transformation:** Co-transform a suitable yeast reporter strain with both the BD-bait and AD-prey plasmids.[\[9\]](#)

- Selection and Growth: Plate the transformed yeast on a minimal synthetic defined (SD) medium lacking the nutrients required for plasmid selection (e.g., -Leu, -Trp) to select for cells containing both plasmids.
- Interaction Assay: Replica-plate the colonies onto a higher-stringency selective medium that also lacks a nutrient synthesized by a reporter gene (e.g., -His, -Ade). This medium should also contain the test compound (e.g., **coronatine**) and a sugar (galactose) to induce the expression of the fusion proteins.[3]
- Result Interpretation: If the bait and prey proteins interact in the presence of the ligand, the BD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium. The density of growth corresponds to the strength of the interaction.[3]

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